molecular formula C24H31NO5 B4003267 1-[4-(2-biphenylyloxy)butyl]-4-methylpiperidine oxalate

1-[4-(2-biphenylyloxy)butyl]-4-methylpiperidine oxalate

Cat. No.: B4003267
M. Wt: 413.5 g/mol
InChI Key: VTCPFOXZFGIPLA-UHFFFAOYSA-N
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Description

1-[4-(2-biphenylyloxy)butyl]-4-methylpiperidine oxalate is a useful research compound. Its molecular formula is C24H31NO5 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.22022309 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radical Polymerization Investigation

Rizzardo and Solomon (1979) described a method using 2,2,6,6-tetramethylpiperidine-1-oxyl as a radical trapping agent to investigate the mechanism of polymerization of methyl acrylate. This study provides insights into radical polymerization processes, which could be relevant for researching similar compounds (Rizzardo & Solomon, 1979).

High-Performance Dye-Sensitized Solar Cells

Afrooz and Dehghani (2015) explored the use of diethyl oxalate as an efficient additive in dye-sensitized solar cells (DSSCs), demonstrating its potential to dramatically improve the performance of DSSCs. This research highlights the utility of oxalate compounds in renewable energy technologies (Afrooz & Dehghani, 2015).

Antiproliferative Effects and DNA/Protein Binding

Casini et al. (2006) investigated dinuclear gold(III) oxo complexes with bipyridyl ligands for their antiproliferative properties and interactions with DNA and proteins, showcasing potential applications in cancer research and therapy (Casini et al., 2006).

Electrochemical Properties and Electrocatalytic Reactions

Nutting, Rafiee, and Stahl (2018) reviewed the electrochemical properties and electrocatalytic applications of N-oxyl compounds, including TEMPO and PINO. This comprehensive survey indicates the role of these compounds in selective organic molecule oxidation, with implications for both laboratory and industrial applications (Nutting et al., 2018).

TEMPO-Mediated Electrooxidation

Hill-Cousins et al. (2012) detailed a procedure for the TEMPO-mediated electrooxidation of alcohols in a microfluidic electrolytic cell, presenting a mild and efficient protocol for converting alcohols to aldehydes and ketones. This application underscores the versatility of TEMPO in synthetic organic chemistry (Hill-Cousins et al., 2012).

Properties

IUPAC Name

4-methyl-1-[4-(2-phenylphenoxy)butyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO.C2H2O4/c1-19-13-16-23(17-14-19)15-7-8-18-24-22-12-6-5-11-21(22)20-9-3-2-4-10-20;3-1(4)2(5)6/h2-6,9-12,19H,7-8,13-18H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCPFOXZFGIPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCCOC2=CC=CC=C2C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(2-biphenylyloxy)butyl]-4-methylpiperidine oxalate
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1-[4-(2-biphenylyloxy)butyl]-4-methylpiperidine oxalate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.